Cas no 2227783-70-0 (rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid)

rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid
- 2227783-70-0
- EN300-1928679
-
- Inchi: 1S/C8H11F3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13)/t4-,5+/m0/s1
- InChI Key: WKVYCGUMVWGEMR-CRCLSJGQSA-N
- SMILES: FC(C[C@H]1[C@H](C(=O)O)C1(C)C)(F)F
Computed Properties
- Exact Mass: 196.07111408g/mol
- Monoisotopic Mass: 196.07111408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928679-0.1g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 0.1g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1928679-2.5g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 2.5g |
$2688.0 | 2023-09-17 | ||
Enamine | EN300-1928679-10g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 10g |
$5897.0 | 2023-09-17 | ||
Enamine | EN300-1928679-1.0g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1928679-10.0g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1928679-0.5g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1928679-0.25g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 0.25g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1928679-5.0g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1928679-0.05g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1928679-1g |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
2227783-70-0 | 1g |
$1371.0 | 2023-09-17 |
rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid Related Literature
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on rac-(1R,3R)-2,2-dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid
Racemic (1R,3R)-2,2-Dimethyl-3-(2,2,2-Trifluoroethyl)Cyclopropane-1-Carboxylic Acid: A Comprehensive Overview
Racemic (1R,3R)-2,2-Dimethyl-3-(2,2,2-Trifluoroethyl)Cyclopropane-1-Carboxylic Acid, commonly referred to by its CAS number NO 2227783-70-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications and potential in drug discovery and development. The molecule consists of a cyclopropane ring substituted with a trifluoroethyl group and two methyl groups, along with a carboxylic acid functional group. These structural features make it a valuable building block in organic synthesis and a promising candidate for various biological studies.
The stereochemistry of this compound is particularly noteworthy. The (1R,3R) configuration refers to the spatial arrangement of the substituents around the chiral centers in the molecule. This specific stereochemistry is crucial for determining the compound's physical properties, biological activity, and interactions with other molecules. Recent studies have highlighted the importance of stereochemistry in drug design, as it can significantly influence the efficacy and selectivity of a compound. In this context, the racemic form of this compound serves as a valuable starting material for enantioselective synthesis or for exploring the effects of stereochemistry on biological systems.
The presence of the trifluoroethyl group introduces unique electronic and steric effects into the molecule. Fluorine atoms are known for their high electronegativity and ability to enhance lipophilicity, which can improve drug absorption and bioavailability. Additionally, the cyclopropane ring is a strained structure that can participate in various chemical reactions or serve as a rigid framework for molecular recognition. These properties make this compound an attractive candidate for exploring novel synthetic pathways or as a component in complex molecular architectures.
Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing compounds like (1R,3R)-2,2-Dimethyl-3-(Trifluoroethyl)Cyclopropane Carboxylic Acid. For instance, transition-metal-catalyzed cyclopropanations or asymmetric induction techniques have been employed to construct such chiral centers with high precision. These methods not only enhance the yield and purity of the compound but also pave the way for its large-scale production if required for industrial applications.
In terms of applications, this compound has shown potential in several areas. Its carboxylic acid functionality makes it amenable to various chemical transformations, such as esterification or amidation, which are commonly used in drug delivery systems or as intermediates in pharmaceutical synthesis. Furthermore, its trifluorinated substituent could be exploited in designing molecules with enhanced stability or selectivity towards specific biological targets.
From a pharmacological perspective, recent research has focused on evaluating the bioactivity of compounds with similar structural motifs. For example, analogs containing fluorinated groups have demonstrated promising results in anti-inflammatory or antiviral assays. While specific data on this particular compound are limited at present, its structural features suggest that it could serve as a lead compound for further optimization in drug discovery programs.
In conclusion, Racemic (1R,3R)-2,2-Dimethyl-3-(Trifluoroethyl)Cyclopropane Carboxylic Acid represents an intriguing molecule with diverse potential applications in organic synthesis and pharmacology. Its unique combination of stereochemistry and functional groups positions it as a valuable tool for researchers exploring novel chemical entities or advancing therapeutic interventions. As ongoing research continues to uncover new insights into its properties and utility, this compound is likely to play an increasingly important role in both academic and industrial settings.
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